4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
Overview
Description
4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound that features a nitroaniline group, a thienyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multiple steps:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline.
Coupling with Thienyl Group: The 4-nitroaniline is then coupled with a thienyl derivative through a carbonylation reaction to form the intermediate 3-[(4-NITROANILINO)CARBONYL]-2-THIENYL.
Formation of the Final Compound: The final step involves the reaction of the intermediate with butanoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({3-[(4-AMINOANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
- 4-({3-[(4-METHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
- 4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
Uniqueness
4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the aniline ring.
Properties
IUPAC Name |
4-[[3-[(4-nitrophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c19-12(5-6-13(20)21)17-15-11(7-8-25-15)14(22)16-9-1-3-10(4-2-9)18(23)24/h1-4,7-8H,5-6H2,(H,16,22)(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNUPERRJGDAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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